molecular formula C12H16N2O B8424962 7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole

7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole

Cat. No. B8424962
M. Wt: 204.27 g/mol
InChI Key: ROOZYCJURKZPGQ-UHFFFAOYSA-N
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Patent
US06743785B2

Procedure details

To a solution of 7-(2-(methanesulfonyloxy)eth-1-yl)indole (0.79 g, 3.3 mmol) in ethanol (50 mL) was added ethanolamine (5 mL, 82 mmol) and the reaction stirred at reflux overnight. The reaction was diluted with ethyl acetate (150 mL) and washed with water (3×50 mL), saturated aqueous sodium chloride (2×50 mL) and dried over sodium sulfate, filtered and concentrated under reduced pressure to provide 0.57 g (85%) 7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole as a light-brown solid.
Name
7-(2-(methanesulfonyloxy)eth-1-yl)indole
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[CH:13]2)(=O)=O.[CH2:17]([CH2:19][NH2:20])[OH:18]>C(O)C.C(OCC)(=O)C>[OH:18][CH2:17][CH2:19][NH:20][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[CH:13]2

Inputs

Step One
Name
7-(2-(methanesulfonyloxy)eth-1-yl)indole
Quantity
0.79 g
Type
reactant
Smiles
CS(=O)(=O)OCCC=1C=CC=C2C=CNC12
Name
Quantity
5 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water (3×50 mL), saturated aqueous sodium chloride (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCNCCC=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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